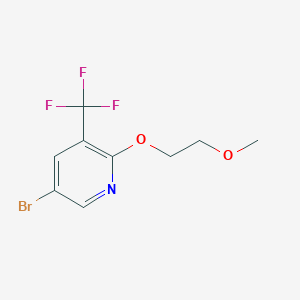

5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2/c1-15-2-3-16-8-7(9(11,12)13)4-6(10)5-14-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWRFYMOTNIITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridine Core

The initial step involves constructing the pyridine ring with desired substituents:

- Starting Material : 2-methoxy-3-(trifluoromethyl)pyridine.

- Method : A key approach involves electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce the bromine atom at the 5-position.

- Bromination typically occurs using N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator.

- Solvent choice varies; common solvents include acetic acid or dichloromethane.

- Reaction temperature is maintained around room temperature to moderate reactivity and prevent overbromination.

- Bromination of 2-methoxy-3-(trifluoromethyl)pyridine with NBS in acetic acid at 20°C yields 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine with a yield of approximately 74%.

Introduction of the Methoxyethoxy Group

The methoxyethoxy substituent at the 2-position can be introduced via nucleophilic substitution or through a protected intermediate:

- Method : Reacting the pyridine with 2-chloro-2-methoxyethanol derivatives under basic conditions.

- Reagents : Alkoxide bases or sodium hydride facilitate nucleophilic substitution.

- Reaction Conditions : Elevated temperatures (~80°C) in suitable solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Bromination at the 5-Position

The key step involves selective bromination:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Radical bromination | N-bromosuccinimide (NBS) | Room temperature, inert atmosphere | ~74% |

This step is optimized to prevent overbromination and ensure regioselectivity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position is introduced via a nucleophilic or electrophilic trifluoromethylation:

- Method : Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts such as copper or iron salts.

- Reaction Conditions : Elevated temperatures (~80°C) in solvents like acetonitrile or dichloromethane.

Final Purification

Purification techniques include:

- Column chromatography using silica gel with solvent systems such as heptane/ethyl acetate.

- Distillation under reduced pressure for volatile intermediates.

- Recrystallization from suitable solvents to obtain high-purity final compound.

Data Summary and Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Bromination | NBS | Acetic acid | 20°C | 18-24 hours | 74% | Regioselective at 5-position |

| 2. Methoxyethoxy introduction | 2-chloro-2-methoxyethanol derivatives | THF or DMF | 80°C | 12-24 hours | Variable | Nucleophilic substitution |

| 3. Trifluoromethylation | Trifluoromethylating agents | Acetonitrile | 80°C | 4-6 hours | Variable | Copper or iron catalysis |

| 4. Purification | Silica gel chromatography | Heptane/ethyl acetate | Room temperature | - | - | Ensures high purity |

Research Findings and Optimization Insights

- Yield Optimization : The use of specific solvents and controlled temperatures enhances regioselectivity and yield, with the bromination step achieving approximately 74% yield under optimized conditions.

- Cost and Scalability : The synthesis employs readily available reagents like NBS, trifluoromethylating agents, and common solvents, making it suitable for scale-up.

- Purification Techniques : Column chromatography and distillation are effective for removing impurities, with purification conditions tailored to each intermediate.

The preparation of 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine involves a multi-step synthesis emphasizing regioselective bromination, functional group introduction, and purification. The process is designed for efficiency, cost-effectiveness, and scalability, with yields typically around 74% for key steps. These methods are supported by patent literature and recent chemical syntheses, ensuring robust and reproducible production suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield dehalogenated products.

Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions such as Suzuki or Heck coupling, which are used to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridines.

Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridines have been shown to possess antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . Such findings suggest that the compound could be developed into new antimicrobial agents.

Cancer Research

Trifluoromethylpyridine derivatives are also being explored in oncology. A study highlighted the efficacy of a related compound as a potent inhibitor of phosphoinositide 3-kinase/mTOR pathways, which are critical in cancer cell proliferation . The unique properties of fluorinated compounds enhance their biological activity, making them suitable candidates for further development in cancer therapies.

Anesthetic Development

The synthesis of intermediates for anesthetic drugs has been linked to compounds like 5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine. For example, the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine is crucial for developing intravenous anesthetics such as remazolam . This connection underscores the compound's potential role in drug formulation.

Pesticide Development

The trifluoromethyl group is known to enhance the biological activity of agrochemical products. Research indicates that trifluoromethylpyridine derivatives are utilized in various pesticides, contributing to effective crop protection against pests . The incorporation of such compounds into agrochemical formulations can lead to improved efficacy and reduced environmental impact.

Herbicides

Fluazifop-butyl, a well-known herbicide, is one of the first products utilizing trifluoromethylpyridine derivatives. Its introduction marked a significant advancement in agrochemicals aimed at controlling grass weeds while minimizing damage to broadleaf crops . The ongoing development of new herbicides continues to leverage the unique properties of pyridine derivatives.

Catalysis

The compound's unique structure allows it to serve as a ligand in catalytic processes. A recent study demonstrated its application in facilitating reactions involving boronic acids, showcasing its utility in organic synthesis . This highlights the versatility of 5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine in synthetic chemistry.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published on the antimicrobial properties of trifluoromethylpyridines demonstrated that certain derivatives exhibited significant inhibition against various bacterial strains, including MRSA. The mechanism was attributed to the fluorine's electronegativity enhancing interaction with bacterial cell membranes.

Case Study 2: Cancer Therapeutics

In preclinical trials, compounds structurally similar to 5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine were evaluated for their ability to inhibit tumor growth through modulation of key signaling pathways involved in cancer progression. Results indicated promising therapeutic indices warranting further investigation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Structural and Physicochemical Comparisons

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs) :

- The trifluoromethyl group (-CF₃) in the target compound and analogs (e.g., 436799-32-5) stabilizes the pyridine ring via inductive effects, enhancing electrophilic substitution reactivity .

- Bromine at position 5 acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

- Steric Effects: The 2-methoxyethoxy chain in the target compound introduces steric hindrance compared to simpler substituents (e.g., methoxy or hydroxyl groups). This can reduce reaction rates in sterically demanding reactions but improves solubility in non-polar solvents .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Palladium-Catalyzed Couplings

- The target compound’s 2-methoxyethoxy group slows reaction kinetics slightly compared to less bulky analogs but maintains high yields in multi-step syntheses .

Biological Activity

5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized methods, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₅BrF₃NO

- Molecular Weight: 256.02 g/mol

- CAS Number: 1214377-42-0

This compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability, while the methoxyethoxy group can influence solubility and bioavailability, making it a valuable candidate for drug development.

The biological activity of 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine is largely attributed to its interaction with specific molecular targets:

- Enzyme Modulation: The compound may act as an inhibitor or modulator of various enzymes, impacting biochemical pathways involved in disease processes.

- Receptor Interaction: It has potential interactions with receptors such as transient receptor potential (TRP) channels, which are implicated in pain sensation and inflammatory responses .

Anticancer Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyridines exhibit significant anticancer properties. For instance, compounds similar to 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine | PC3 | 5 | |

| Similar Compound | K562 | 5 | |

| Similar Compound | Hela | 5 | |

| Similar Compound | A549 | 5 |

These findings indicate potential use in cancer therapies, although further studies are required to establish efficacy and safety profiles.

Antifungal and Insecticidal Activity

The compound also shows promise in agricultural applications. Research indicates that related trifluoromethyl pyridine derivatives possess antifungal properties:

| Compound | Target Organism | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Compound A | Botrytis cinerea | 96.76 | |

| Compound B | Sclerotinia sclerotiorum | 82.73 |

These activities suggest potential applications in crop protection against fungal pathogens.

Synthetic Methodology

The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine involves several steps, typically starting from simpler precursors. A common method includes:

- Formation of Pyridine Derivative: Utilizing diethyl malonate and other reagents under controlled conditions.

- Bromination: Introducing bromine into the structure to yield the final product.

- Purification: Employing techniques like recrystallization or chromatography to achieve high purity.

This synthetic route not only provides high yields but also emphasizes environmental safety through mild reaction conditions .

Study on TRPA1 Inhibition

A notable study highlighted the role of similar compounds in inhibiting TRPA1 channels, which are associated with pain perception. The research demonstrated that these compounds could reduce pain responses in animal models, suggesting their potential for developing analgesics .

Drug Development Research

Another study focused on the compound's use as a lead structure in drug discovery programs aimed at treating respiratory diseases. The findings indicated promising results in modulating inflammatory pathways, showcasing its therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine, and how can purity be optimized?

- Methodological Answer : A key route involves Suzuki-Miyaura cross-coupling reactions. For example, palladium-catalyzed coupling of 5-bromo-2-(trifluoromethyl)pyridine with 2-methoxyethoxy boronic esters under nitrogen atmosphere achieves high yields (e.g., 98% in Reference Example 14 of EP 4374877 A2). Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) ensures >95% purity . Side products like unreacted brominated intermediates can be minimized by optimizing stoichiometry (1:1.1 molar ratio of boronic ester to bromide) and reaction time (3 hours at 110°C) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : LCMS (m/z 307 [M+H]+) and HPLC (retention time 0.99 minutes under SQD-AA05 conditions) are critical for confirming molecular identity and purity . NMR (¹H/¹³C) resolves substituent positions: the trifluoromethyl group at C3 and 2-methoxyethoxy at C2. IR spectroscopy verifies functional groups (C-O stretch at ~1100 cm⁻¹ for methoxyethoxy) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the 2-methoxyethoxy group?

- Methodological Answer : Competing O-alkylation or over-halogenation can occur. Using bulky bases (e.g., potassium carbonate) and controlled reaction temperatures (≤110°C) suppresses nucleophilic displacement at adjacent positions. Solvent choice (toluene/ethanol/water mixtures) enhances regioselectivity by stabilizing intermediates . Post-reaction analysis via TLC or GC-MS identifies byproducts early, enabling iterative optimization .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects of substituents. The electron-withdrawing trifluoromethyl group at C3 activates the pyridine ring for nucleophilic substitution at C5, while the 2-methoxyethoxy group sterically hinders undesired coupling at C2. Fukui indices and molecular electrostatic potential maps guide reaction site predictions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer : Trace brominated byproducts (e.g., 5-bromo-2-chloro-3-methylpyridine) require UPLC-MS/MS with MRM (multiple reaction monitoring) for detection below 0.1%. Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) aids differentiation from matrix interferences. Calibration curves using certified reference materials ensure accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar pyridine derivatives?

- Methodological Answer : Variability often stems from catalyst loading (e.g., 3–5 mol% Pd(PPh₃)₄) or solvent polarity. For example, tetrahydrofuran (THF) vs. toluene affects boronic ester solubility. Systematic DOE (Design of Experiments) studies, varying temperature, solvent, and catalyst, resolve contradictions. Cross-referencing patents (e.g., EP 4374877 A2) and peer-reviewed syntheses (e.g., Abramovitch et al., 1976) identifies optimal conditions .

Structural and Functional Insights

Q. How does the 2-methoxyethoxy group influence the compound’s solubility and reactivity?

- Methodological Answer : The ether linkage enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to alkyl-substituted analogs. However, steric bulk reduces reactivity in SNAr (nucleophilic aromatic substitution) at C2. Solubility parameters (Hansen solubility parameters) and logP calculations (experimental logP ~2.16) guide solvent selection for reactions .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules or agrochemicals?

- Methodological Answer : It serves as a key intermediate for trifluoromethylpyridine-based herbicides and kinase inhibitors. For example, coupling with thiophene sulfonamides yields heterocyclic scaffolds with antifungal activity (e.g., 1,3,4-oxadiazole derivatives in ). Structure-activity relationship (SAR) studies correlate C5-bromine substitution with enhanced bioactivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Classified as an eye and skin irritant (Hazard Statement H315/H319). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed in inert material. Storage at room temperature in sealed, amber vials prevents degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.